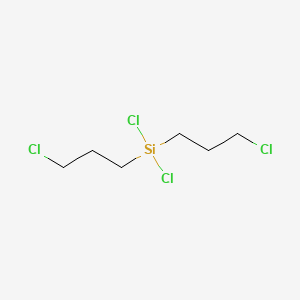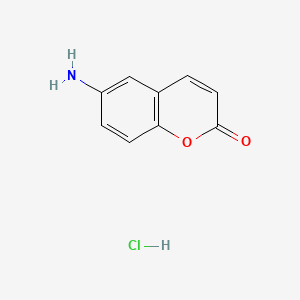
6-氨基香豆素盐酸盐
描述
6-Aminocoumarin hydrochloride is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 6-Aminocoumarin hydrochloride, in particular, is recognized for its potential in pharmaceutical and chemical research due to its unique structural properties.
科学研究应用
6-Aminocoumarin hydrochloride has a wide range of applications in scientific research:
Biology: It serves as a tool for studying enzyme activities and protein interactions.
Industry: It is used in the development of fluorescent dyes and materials for various industrial applications.
作用机制
Target of Action
6-Aminocoumarin hydrochloride is a compound with significant biological activity
Mode of Action
It is known that coumarins, a class of compounds to which 6-Aminocoumarin hydrochloride belongs, can interact with various biological targets and induce changes . .
Biochemical Pathways
Coumarins are known to be involved in various metabolic pathways in plants . .
生化分析
Biochemical Properties
6-Aminocoumarin hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit biofilm formation in Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s interaction with these enzymes and proteins involves binding to specific sites, thereby inhibiting their activity and preventing biofilm formation. Additionally, 6-Aminocoumarin hydrochloride exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated macrophage cells .
Cellular Effects
6-Aminocoumarin hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in inflammatory responses, reducing the production of pro-inflammatory cytokines . These effects highlight the potential of 6-Aminocoumarin hydrochloride in therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of 6-Aminocoumarin hydrochloride involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as those involved in biofilm formation and inflammation, thereby inhibiting their activity . Additionally, 6-Aminocoumarin hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminocoumarin hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Aminocoumarin hydrochloride remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on biofilm formation and inflammation .
Dosage Effects in Animal Models
The effects of 6-Aminocoumarin hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Aminocoumarin hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, some of which retain biological activity. The effects of 6-Aminocoumarin hydrochloride on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Aminocoumarin hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins . These properties are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Aminocoumarin hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications play a crucial role in directing 6-Aminocoumarin hydrochloride to specific compartments or organelles, thereby influencing its biological activity . Understanding the subcellular localization of 6-Aminocoumarin hydrochloride is vital for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminocoumarin hydrochloride typically involves the reduction of 6-nitrocoumarin using stannous chloride in the presence of tin granules . Another method includes the condensation of primary amines with 4-hydroxycoumarin in refluxing ethoxyethanol, leading to the formation of intermediary Schiff bases, which are then isolated as enamines .
Industrial Production Methods: Industrial production methods for 6-Aminocoumarin hydrochloride are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions: 6-Aminocoumarin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride and tin granules are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives.
相似化合物的比较
Novobiocin: An aminocoumarin antibiotic that inhibits DNA gyrase.
Clorobiocin: Another aminocoumarin antibiotic with a similar mechanism of action.
Coumermycin: Known for its antibacterial properties.
Uniqueness: 6-Aminocoumarin hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the coumarin ring. This structural modification enhances its biological activity and makes it a valuable compound for various research applications .
属性
IUPAC Name |
6-aminochromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981714 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-79-7 | |
| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



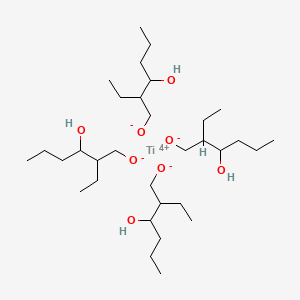
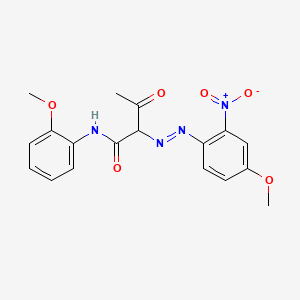


![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
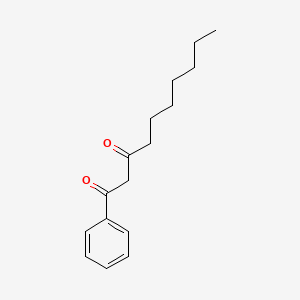
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)
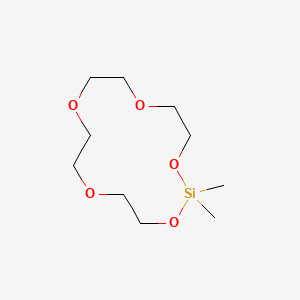
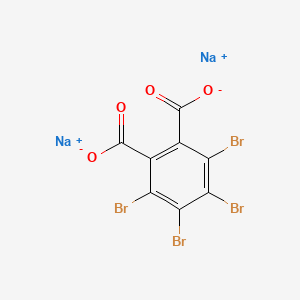
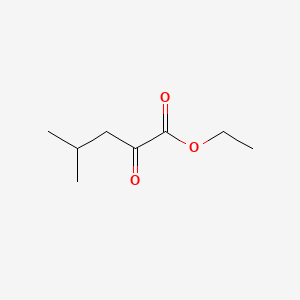
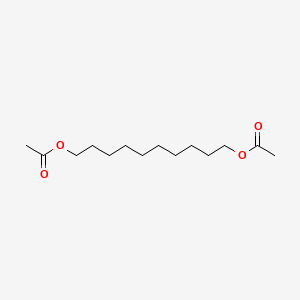
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
